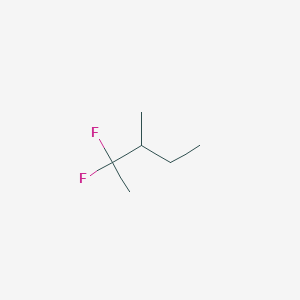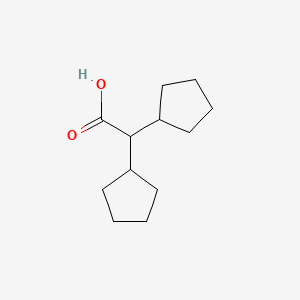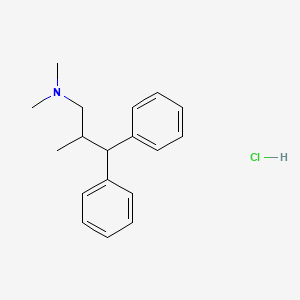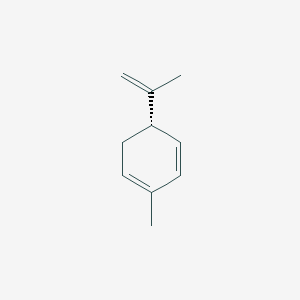
2,2-Difluoro-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-methylpentane is an organic compound belonging to the class of branched alkanes It is characterized by the presence of two fluorine atoms attached to the second carbon atom and a methyl group attached to the third carbon atom in a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-methylpentane can be achieved through several methods. One common approach involves the fluorination of 3-methylpentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of fluorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products Formed
Substitution: Products may include 2-iodo-3-methylpentane or other halogenated derivatives.
Oxidation: Products may include 2,2-difluoro-3-methylpentanol, 2,2-difluoro-3-methylpentanone, or 2,2-difluoro-3-methylpentanoic acid.
Reduction: Products may include 3-methylpentane or other hydrocarbons.
Applications De Recherche Scientifique
2,2-Difluoro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and properties of alkanes.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Fluorinated compounds are often investigated for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability.
Industry: It can be used as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various industrial applications, including materials science and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-methylpentane involves its interactions with molecular targets through its fluorine atoms. Fluorine atoms can influence the electronic properties of the molecule, making it more reactive in certain chemical reactions. The presence of fluorine can also affect the compound’s lipophilicity and metabolic stability, which are important factors in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,2-Dif
Propriétés
Numéro CAS |
74185-71-0 |
|---|---|
Formule moléculaire |
C6H12F2 |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylpentane |
InChI |
InChI=1S/C6H12F2/c1-4-5(2)6(3,7)8/h5H,4H2,1-3H3 |
Clé InChI |
NSBQAUADNQVRNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















